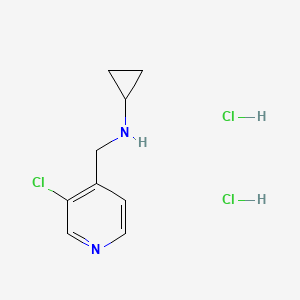
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. This compound has been extensively studied for its ability to act as a reagent for the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Métodos De Preparación
The synthesis of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves several steps. One common method includes the reaction of 3-chloropyridine with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Condensation: It is used in the synthesis of Schiff bases through condensation reactions with aldehydes or ketones.
Aplicaciones Científicas De Investigación
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds, including Schiff bases and iron (III) complexes.
Biology: The compound is involved in the formation of diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.
Industry: The compound is utilized in the synthesis of zinc (II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry.
Mecanismo De Acción
The mechanism of action of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, it forms complexes with iron (III) that exhibit photocytotoxic properties, generating reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, making the compound relevant in cancer research.
Comparación Con Compuestos Similares
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride can be compared with similar compounds such as:
(3-Chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The unique structure of this compound, particularly the presence of the cyclopropyl group, contributes to its distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C9H13Cl3N2 |
|---|---|
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
N-[(3-chloropyridin-4-yl)methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-6-11-4-3-7(9)5-12-8-1-2-8;;/h3-4,6,8,12H,1-2,5H2;2*1H |
Clave InChI |
VGDQYNNSELZBHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=C(C=NC=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
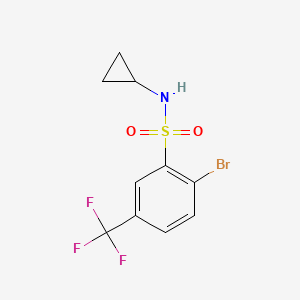

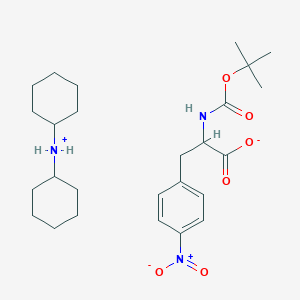
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
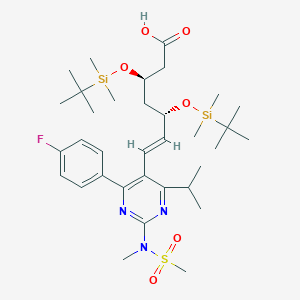
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
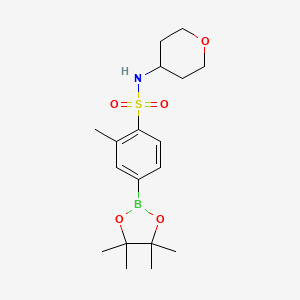
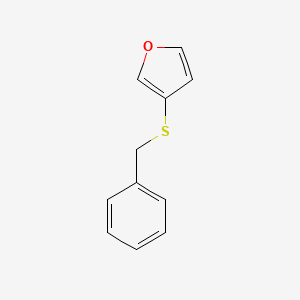
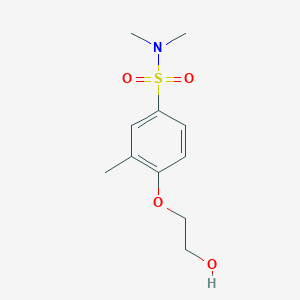
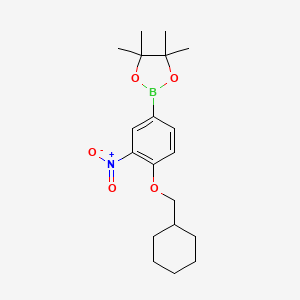
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)

